

Technical Guide: MPI-0479605 Mps1 Kinase Inhibition Assay

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Compound of Interest

Compound Name: MPI-0479605

Cat. No.: B15604637

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This technical guide provides an in-depth overview of the **MPI-0479605** Mps1 kinase inhibition assay, designed for researchers, scientists, and drug development professionals. It covers the mechanism of action of **MPI-0479605**, detailed experimental protocols for assessing its inhibitory activity, and the broader context of the Mps1 signaling pathway.

Introduction to Mps1 Kinase and MPI-0479605

Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase crucial for the proper execution of mitosis.[1][2] It is a key component of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the accurate segregation of chromosomes by preventing premature entry into anaphase.[3][4] Mps1's functions include facilitating the attachment of chromosomes to the mitotic spindle and maintaining the SAC until all chromosomes are correctly aligned.[1][5] Due to its high expression in cancer cells and essential role in cell division, Mps1 has emerged as a promising target for cancer therapeutics.[1][6]

MPI-0479605 is a potent and selective, ATP-competitive small-molecule inhibitor of Mps1 kinase.[1][7] By inhibiting Mps1, **MPI-0479605** disrupts the spindle assembly checkpoint,

leading to aberrant mitosis, chromosome segregation defects, aneuploidy, and ultimately, cell death through mitotic catastrophe or apoptosis.[1][8]

Quantitative Data Summary

The inhibitory activity of **MPI-0479605** against Mps1 kinase and its cellular effects have been quantified in various studies. The following tables summarize key data points.

Parameter	Value	Target/System	Reference
IC50	1.8 nM	Mps1 Kinase	[7][8][9]
GI50	30 - 100 nM	Panel of Tumor Cell Lines	[8]
EC50	71.3 nM	G2/M Escape Assay (HeLa cells)	[10]
EC50	0.3 μ M	Cell Cycle Arrest (HCT116 cells)	[7]

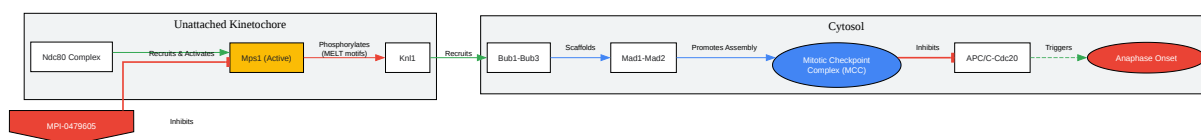
Table 1: In Vitro Inhibitory Activity of **MPI-0479605**.

Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
HCT-116 Xenografts	30 mg/kg daily, i.p.	49%	[7]
HCT-116 Xenografts	150 mg/kg every 4 days, i.p.	74%	[7]
Colo-205 Xenografts	150 mg/kg every 4 days, i.p.	63%	[7]

Table 2: In Vivo Antitumor Activity of **MPI-0479605**.

Mps1 Signaling Pathway

Mps1 kinase is a master regulator of the spindle assembly checkpoint. It localizes to unattached kinetochores during mitosis and initiates a signaling cascade to prevent the anaphase-promoting complex/cyclosome (APC/C) from targeting key proteins for degradation, thus delaying anaphase onset.



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Caption: Mps1 signaling pathway at unattached kinetochores.

Experimental Protocols

Two common methods for assaying Mps1 kinase inhibition are the radiometric assay using radiolabeled ATP and the luminescence-based assay that measures ATP consumption.

Radiometric [γ -³³P]ATP Kinase Assay

This protocol is adapted from established methods for measuring Mps1 kinase activity.[8]

Materials:

- Recombinant full-length Mps1 enzyme
- Myelin basic protein (MBP) as a substrate
- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100
- ATP solution

- [γ -³³P]ATP
- **MPI-0479605** or other test inhibitors dissolved in DMSO
- 3% Phosphoric acid
- P81 filter plates
- Scintillation counter (e.g., TopCount)

Procedure:

- Prepare the reaction mixture by incubating 25 ng of recombinant Mps1 enzyme in the reaction buffer.
- Add the test inhibitor (**MPI-0479605**) at various concentrations or vehicle (DMSO) for the control.
- Initiate the kinase reaction by adding a mixture of unlabeled ATP (final concentration of 40 μ M) and 1 μ Ci of [γ -³³P]ATP.
- Incubate the reaction at room temperature for 45 minutes.
- Terminate the reaction by adding 3% phosphoric acid.
- Transfer the reaction mixture to a P81 filter plate. The phosphorylated MBP substrate will bind to the phosphocellulose paper.
- Wash the filter plates multiple times with 1% phosphoric acid to remove unincorporated [γ -³³P]ATP.
- Measure the amount of ³³P radioactivity incorporated into the MBP substrate using a scintillation counter.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol describes a non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[\[11\]](#)[\[12\]](#)

Materials:

- TTK (Mps1) Kinase Assay Kit (contains Mps1 enzyme, substrate, ATP, and buffer)
- **MPI-0479605** or other test inhibitors dissolved in DMSO
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 96-well plates
- Microplate reader capable of measuring luminescence

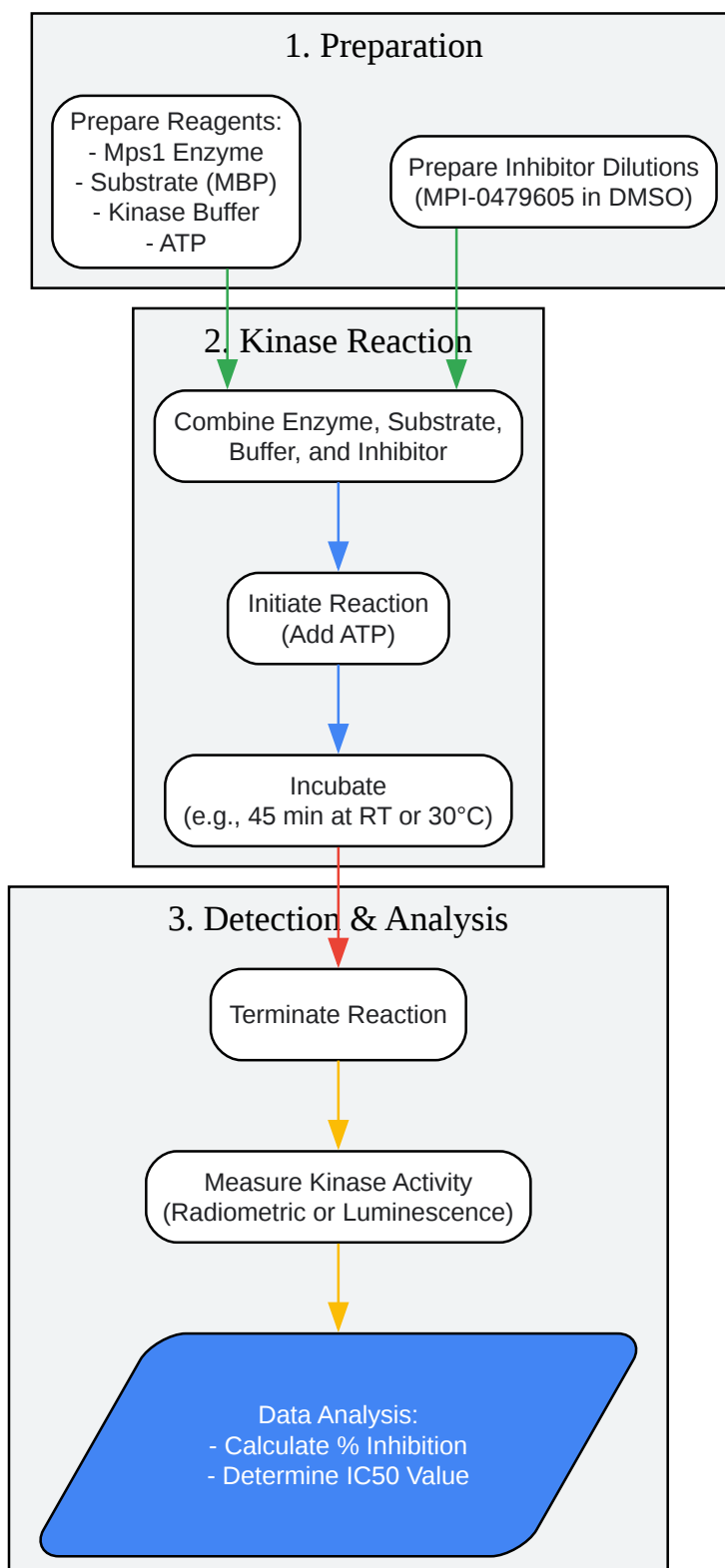
Procedure:

- Prepare a master mix containing kinase assay buffer, substrate (e.g., MBP), and ATP.
- Dispense the master mix into the wells of a 96-well plate.
- Add the test inhibitor (**MPI-0479605**) at various concentrations to the appropriate wells. Add vehicle (DMSO) to positive control and "blank" wells.
- Initiate the reaction by adding the diluted Mps1 enzyme to all wells except the "blank".
- Incubate the plate at 30°C for 45 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.
- Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
- Incubate for at least 30 minutes at room temperature to stabilize the luminescent signal.

- Measure luminescence using a microplate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro Mps1 kinase inhibition assay.



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Caption: General workflow for an Mps1 kinase inhibition assay.

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